molecular formula C9H7NO2 B147529 2,4-Quinolinediol CAS No. 86-95-3

2,4-Quinolinediol

Cat. No.: B147529
CAS No.: 86-95-3
M. Wt: 161.16 g/mol
InChI Key: HDHQZCHIXUUSMK-UHFFFAOYSA-N
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Description

2,4-Quinolinediol (2,4-QD) is an important organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. 2,4-QD is a derivative of quinoline and is a colorless, crystalline solid that has a melting point of 106-107 °C and a boiling point of 259-260 °C. 2,4-QD is a versatile compound that is used as a precursor in the synthesis of various compounds and is also used as a reagent in various laboratory experiments. In the medical field, 2,4-QD has been used in the treatment of various diseases, including cancer and Alzheimer’s disease.

Scientific Research Applications

Catalytic Synthesis and Biological Activities

2,4-Quinolinediol and its derivatives, particularly 4-quinolones, are noted for their significant role in modern antibiotic research. These compounds are effective against both Gram-negative and Gram-positive bacteria and have applications in combating serious infections and tumor growth. The catalytic synthesis of 4-quinolones involves various routes including biocatalytic synthesis, general catalytic synthesis, and asymmetric synthesis, which have evolved to enhance the utility of these compounds in medical applications (Shen et al., 2019).

Antimicrobial and Antitumor Properties

Quinolines, including this compound derivatives, have a wide range of biological activities. Specifically, they are known for their antimicrobial properties, including applications as antibacterial agents against tuberculosis and multidrug-resistant strains. Additionally, they have shown potential in antitumor, anti-HIV-1 integrase, and cannabinoid receptor activities (Mugnaini et al., 2009).

Synthesis and Applications in Organic Chemistry

In organic chemistry, this compound is used as a building block for synthesizing various biologically active compounds. Techniques like A3-coupling have been employed for the synthesis of disubstituted quinoline derivatives, demonstrating the compound's versatility and importance in the development of new materials with antimicrobial, anti-inflammatory, and anticonvulsant properties (Naidoo & Jeena, 2017).

Applications in Photochemistry

The synthesis of acyl-5,8-quinolinediols, derivatives of this compound, using photo-Friedel–Crafts acylation with sunlight illustrates the compound's applications in photochemistry. This process yields compounds that have potential applications in various fields (León et al., 2013).

Quinolone in Cancer Drug Discovery

Quinoline compounds, including this compound derivatives, are extensively used in cancer drug discovery. They serve as parental compounds for synthesizing molecules with medical benefits, especially in anti-malarial, anti-microbial, and anti-cancer activities. Their synthetic versatility allows for the generation of a wide range of structurally diverse derivatives, playing a significant role in the development of new anticancer agents (Solomon & Lee, 2011).

Safety and Hazards

2,4-Quinolinediol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental exposure, appropriate first aid measures should be taken .

Properties

IUPAC Name

4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058950
Record name 2(1H)-Quinolinone, 4-hydroxy-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86-95-3
Record name 2,4-Dihydroxyquinoline
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Record name 2,4-Quinolinediol
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Record name 2(1H)-Quinolinone, 4-hydroxy-
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Record name 2(1H)-Quinolinone, 4-hydroxy-
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Record name Quinoline-2,4-diol
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Record name 4-HYDROXYCARBOSTYRIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,4-Dihydroxyquinoline acts as an antagonist at the glycine site of NMDA receptors. [] This binding inhibits the action of glutamate, an excitatory neurotransmitter, ultimately leading to reduced neuronal excitability. [] Additionally, 2,4-Dihydroxyquinoline has been shown to bind to the transcriptional regulator PqsR in Pseudomonas aeruginosa. [] This binding activates the transcription of the pqs operon, which is involved in the production of quinolone signal molecules and virulence factors. []

A:

  • Spectroscopic Data:
    • IR: Broad absorption band around 3100 cm−1 (hydroxy group) and an intense peak at 1600 cm−1 (aromatic group). []
    • UV-Vis: λmax 228, 274, 282, 314, 328 nm (in ethanol) []
    • 1H NMR (DMSO-d6): δH 11.30 (s, 1H, exchangeable, OH), 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.41 (t, J = 8.0 Hz, 1H, ArH), 7.23 (t, J = 8.0 Hz, 1H, ArH), 7.12 (d, J = 8.0 Hz, 1H, ArH). []
    • 13C NMR (DMSO-d6): δC 164.0 (C2), 157.4 (C4), 137.4 (C8a), 129.8 (ArC), 122.7 (ArC), 121.2 (ArC), 115.8 (C4a), 115.0 (ArC), 106.9 (C3). []

ANone: Limited information is available regarding the material compatibility and stability of 2,4-Dihydroxyquinoline under various conditions. Further research is required to assess its performance and potential applications in different material systems.

A: While not directly acting as a catalyst, 2,4-Dihydroxyquinoline is a product of the enzyme PqsD, which catalyzes a decarboxylative Claisen condensation reaction between anthraniloyl-PqsD and malonyl-CoA or malonyl-acyl carrier protein to produce 2,4-Dihydroxyquinoline. []

A: Yes. Density Functional Theory (DFT) calculations have been utilized to investigate the electronic properties and DNA binding capacity of 2,4-Dihydroxyquinoline derivatives. [] These studies provide insights into the relationship between the compound's structure and its biological activity.

A: Studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones, derivatives of 2,4-Dihydroxyquinoline, show that substitutions on the benzene ring significantly impact their antagonistic activity at the glycine site of NMDA receptors. [] Generally:

  • Substitutions at the 5, 6, and 7 positions increase potency. []
  • Substitutions at the 8 position decrease potency. []
  • The 5,6,7-trichloro derivative exhibits the highest potency among the tested compounds. []

ANone: There's limited information available on the specific stability profile of 2,4-Dihydroxyquinoline under various conditions (temperature, pH, light exposure) or on formulation strategies that could improve its stability, solubility, or bioavailability.

ANone: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 2,4-Dihydroxyquinoline are limited. Further research is needed to fully understand its pharmacokinetic profile and how it relates to its in vivo activity.

ANone: Specific information regarding resistance mechanisms or cross-resistance to 2,4-Dihydroxyquinoline is currently unavailable.

ANone: Detailed toxicological data, including information on adverse effects and long-term safety, are currently limited for 2,4-Dihydroxyquinoline. Further research is needed to establish a comprehensive safety profile.

A: 2,4-Dihydroxyquinoline is a precursor to 2-heptyl-4-hydroxyquinoline (HHQ) and Pseudomonas quinolone signal (PQS), signaling molecules crucial for Pseudomonas aeruginosa's virulence and pathogenicity. [, , , ] Understanding its biosynthesis and role in the Pqs quorum-sensing system could lead to new therapeutic strategies for targeting P. aeruginosa infections. [, , ]

A: Interestingly, Pseudomonas aeruginosa maintains high extracellular concentrations of 2,4-Dihydroxyquinoline in both aerobic and anaerobic conditions, suggesting its potential importance for the bacteria's survival even in oxygen-limiting environments. []

A: The presence of high 2,4-Dihydroxyquinoline levels in the sputum of cystic fibrosis patients suggests its potential role in Pseudomonas aeruginosa infections within the cystic fibrosis lung environment, potentially contributing to the persistence and pathogenicity of the bacteria in this challenging niche. []

A: 2,4-Dihydroxyquinoline can be synthesized through various methods, including: * Cyclization of N-phenylmalonamic acid using polyphosphoric acid. [] * Condensation of anthraniloyl-CoA and malonyl-CoA catalyzed by the enzymes PqsA and PqsD. [, , ] * Reaction of diethyl malonate and aniline. []

A: Spectroscopic analyses, including 13C NMR chemical shift comparisons, indicate that the 2-quinolone form is preferred over the 2-quinolinol form for 4-hydroxy-3-methyl-2(1H)-quinolone. [] This preference for the keto form over the enol form might also be applicable to 2,4-Dihydroxyquinoline.

A: Because the biosynthesis of 2,4-Dihydroxyquinoline is directly linked to the production of the Pseudomonas quinolone signal (PQS), a key regulator of virulence in Pseudomonas aeruginosa, inhibiting its formation could disrupt PQS signaling and potentially attenuate the bacteria's pathogenicity. [, , ]

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